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molecular formula C12H13NOS B8273288 2-Cyclopropyl-6-methoxy-5-methylbenzo[d]thiazole

2-Cyclopropyl-6-methoxy-5-methylbenzo[d]thiazole

Cat. No. B8273288
M. Wt: 219.30 g/mol
InChI Key: OIUZLRMGCBZJSR-UHFFFAOYSA-N
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Patent
US09006229B2

Procedure details

Preparation of (2-bromo-6-methoxy-5-methylbenzo[d]thiazole (6A): To a solution of t-butylnitrite (5.17 ml, 43.5 mmol) in acetonitrile (50 ml) was added coppeer (II) bromide (7.2 g, 32.2 mmol) slowly. The reaction mixture was stirred at room temperature for half hour. Then the reaction mixture was put to a 60° C. oil bath and 6-methoxy-5-methylbenzo[d]thiazol-2-amine (5A) (4.2 g, 21.76 mmol) was added slowly. The reaction mixture was stirred at 60° C. for 1 h. The reaction was cooled to room temperature; washed with water and extracted with EtOAc. The organic phase was combined, dried over MgSO4, filtered, concentrated and purified by silica gel column, eluting by 0-50% EtOAc in hexanes. LCMS-ESI+: calc'd for C9H8BrNOS: 257.9 (M+H+). Found: 258.0 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[CH:7][C:5]=2[N:6]=1.[C:14](ON=O)([CH3:17])(C)[CH3:15].[Br-].COC1C(C)=CC2N=C(N)SC=2C=1>C(#N)C>[CH:17]1([C:2]2[S:3][C:4]3[CH:10]=[C:9]([O:11][CH3:12])[C:8]([CH3:13])=[CH:7][C:5]=3[N:6]=2)[CH2:14][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC2=C(N1)C=C(C(=C2)OC)C
Step Two
Name
Quantity
5.17 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
7.2 g
Type
reactant
Smiles
[Br-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)N)C=C1C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was put to a 60° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column
WASH
Type
WASH
Details
eluting by 0-50% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C1(CC1)C=1SC2=C(N1)C=C(C(=C2)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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